N-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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Overview
Description
N-[4-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-1,3-THIAZOL-2-YL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE: is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-1,3-THIAZOL-2-YL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structures, such as the benzodioxepin and thiazole rings, followed by their functionalization and coupling to form the final product. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-1,3-THIAZOL-2-YL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
N-[4-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-1,3-THIAZOL-2-YL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties are of interest for drug development, particularly in targeting specific pathways or receptors involved in diseases.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-1,3-THIAZOL-2-YL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-1,3-THIAZOL-2-YL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE include:
3,4-Dihydro-2H-pyrans: These compounds share a similar core structure and have been studied for their biological activity and synthetic applications.
3,4-Dihydro-2(1H)-pyridones: These compounds are also structurally related and have been used as building blocks in synthetic chemistry.
Uniqueness
What sets N-[4-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-1,3-THIAZOL-2-YL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE apart is its combination of multiple functional groups, which allows for a wide range of chemical reactions and interactions with biological molecules. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H22N4O4S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C22H22N4O4S/c27-20(12-26-21(28)11-14-4-1-2-5-16(14)25-26)24-22-23-17(13-31-22)15-6-7-18-19(10-15)30-9-3-8-29-18/h6-7,10-11,13H,1-5,8-9,12H2,(H,23,24,27) |
InChI Key |
WUIKEORAAJHPSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCCCO5 |
Origin of Product |
United States |
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